3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Description
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid (compound 9) is a pyrazine-based derivative synthesized via coupling reactions, featuring a chlorophenyl carbamoyl group at the pyrazine ring’s 3-position and a carboxylic acid moiety at the 2-position . This compound is a white solid with a melting point of 171.1–173.2 °C and a high synthesis yield of 98% . Spectroscopic characterization includes IR peaks at 3331 cm⁻¹ (N-H stretch), 2584 cm⁻¹ (O-H stretch of COOH), and 1708/1692 cm⁻¹ (C=O stretches for COOH and CONH groups) . Nuclear magnetic resonance (NMR) data confirm the structure, with aromatic protons (δ 7.84–7.80 and 7.45–7.41 ppm) and pyrazine protons (δ 8.91–8.88 ppm) .
The compound exhibits notable antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 5 μM (1.56 μg·mL⁻¹) . Its mechanism may involve disrupting bacterial membrane integrity or enzymatic pathways, though specific targets remain under investigation .
Properties
IUPAC Name |
3-[(4-chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(18)19)15-6-5-14-9/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFVFFUYDYVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 4-chloroaniline with pyrazine-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 4-chloroaniline and the pyrazine-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
One of the most notable applications of 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is its potential as an antimycobacterial agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL, suggesting a promising avenue for tuberculosis treatment . The compound's structure enhances lipophilicity, which is crucial for penetrating bacterial membranes.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that related pyrazine derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The structure–activity relationship (SAR) studies indicate that modifications to the substituents can enhance COX inhibition potency, making this class of compounds valuable in developing new anti-inflammatory drugs.
Biological Applications
Antimicrobial and Antifungal Properties
Research has highlighted the antimicrobial and antifungal properties of this compound. It has shown effectiveness against various pathogens, making it a candidate for further development in treating infections caused by bacteria and fungi .
Binding Affinity Studies
Interaction studies using molecular docking techniques have indicated that this compound can effectively bind to biological targets involved in bacterial metabolism. Such studies are essential for understanding its therapeutic potential and optimizing its structure for enhanced efficacy.
Synthetic Applications
Synthesis of Derivatives
The synthesis of this compound involves several steps, including the reaction of pyrazine-2-carboxylic acids with thionyl chloride to produce acyl chlorides, which are then treated with amines to yield the desired carboxamides. This synthetic pathway is crucial for generating various derivatives that may possess enhanced biological activities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis and other vital processes within the bacterial cells .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key analogs of compound 9 include derivatives with halogen, nitro, methyl, and fluorophenyl substitutions. Their properties are summarized in Table 1.
Table 1: Physicochemical and Spectral Properties of Pyrazine-2-carboxylic Acid Derivatives
Notes:
- 4-Nitrophenyl analog (16) shows the highest melting point (224–227 °C), attributed to strong intermolecular interactions from the nitro group’s electron-withdrawing nature .
- 4-Fluorophenyl (18a) and 4-bromophenyl (11) derivatives share similar IR profiles with compound 9 , confirming conserved carboxyl/carbamoyl functionalities .
- The 4-methyl derivative (18b) exhibits reduced antimycobacterial activity (MIC >25 μg·mL⁻¹), likely due to steric hindrance or decreased electron withdrawal .
Biological Activity
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H9ClN4O3
- Molecular Weight : 276.67 g/mol
- CAS Number : 278610-25-6
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazine Core : The pyrazine ring is formed through cyclization reactions involving appropriate precursors.
- Carbamoylation : The introduction of the carbamoyl group occurs via reaction with isocyanates or carbamates.
- Chlorination : The chlorophenyl group is attached through electrophilic aromatic substitution.
Antimicrobial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 1.56 | Mycobacterium tuberculosis H37Rv |
| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | 5.0 | Staphylococcus aureus |
Anticancer Activity
In vitro studies have demonstrated that pyrazine derivatives can inhibit cancer cell proliferation. For instance, the compound has been tested against various cancer cell lines, showing promising results in reducing cell viability.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell cycle progression |
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Signaling Pathways : It can modulate signaling pathways such as apoptosis and cell cycle regulation, leading to decreased proliferation in cancer cells.
Study on Antimycobacterial Activity
A study conducted by researchers evaluated the antimycobacterial activity of various pyrazine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antitubercular agents, indicating its potential as a lead compound for further development in tuberculosis treatment .
Evaluation of Anticancer Properties
Another investigation assessed the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The results showed that it significantly inhibited cell growth and induced apoptosis, suggesting its potential utility in breast cancer therapy .
Q & A
Q. What are the standard synthetic routes and characterization methods for 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid?
The compound is typically synthesized via carbamoylation of pyrazine-2-carboxylic acid with 4-chloroaniline. A reflux reaction in anhydrous THF with DCC/DMAP as coupling agents achieves a 98% yield. Characterization includes:
- IR spectroscopy : Peaks at 3331 cm⁻¹ (N-H stretch), 1708 cm⁻¹ (C=O of COOH), and 1692 cm⁻¹ (C=O of CONH) confirm functional groups .
- NMR : H-NMR (δ 13.81, COOH; δ 10.92, CONH) and C-NMR (δ 166.38, COOH; δ 162.70, CONH) validate the structure .
- Elemental analysis : Matches calculated values (e.g., 15.25% N observed vs. 15.13% theoretical) .
Q. How can researchers verify the purity and stability of this compound during storage?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- Stability : Store at +5°C in airtight, light-resistant containers to prevent hydrolysis of the carbamoyl group .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Antimycobacterial assays : Test against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency) .
- Antivirulence screening : Assess biofilm inhibition in Vibrio cholerae via crystal violet staining, inspired by related pyrazine dicarboxylic acid derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
- Solvent selection : Replace THF with DMF to enhance solubility of intermediates.
- Catalyst screening : Test alternatives to DCC (e.g., EDC·HCl) to reduce side reactions.
- Workup refinement : Use citric acid for pH adjustment during precipitation to improve purity, as demonstrated in analogous syntheses .
Q. How should researchers resolve discrepancies in spectral data during structural elucidation?
- Contradictory NMR signals : Confirm assignments via 2D NMR (HSQC, HMBC) to distinguish between pyrazine ring protons and aromatic protons of the 4-chlorophenyl group .
- Elemental analysis mismatches : Recalculate stoichiometry or verify combustion efficiency (e.g., ensure complete oxidation of nitrogen content) .
Q. What mechanistic studies are suitable for understanding its antimycobacterial activity?
- Target identification : Perform proteomic profiling of M. tuberculosis treated with the compound to identify upregulated/downregulated proteins.
- Enzyme inhibition assays : Test against enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis, using NADH consumption rates .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular docking : Use AutoDock Vina to predict binding affinity with V. cholerae LuxO or M. tuberculosis InhA.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .
Q. What strategies mitigate instability in aqueous solutions during biological assays?
- pH optimization : Maintain pH 6.5–7.5 to balance carboxylate ionization and carbamoyl hydrolysis.
- Lyophilization : Prepare stock solutions in DMSO and lyophilize aliquots to prevent degradation .
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
- Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to assess electronic effects.
- Bioisosteric replacement : Substitute the pyrazine ring with pyridine or pyrimidine to evaluate ring size impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
